

# A Comparative Analysis of Liraglutide and Other GLP-1 Agonists for Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Liral*

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This guide provides an objective comparison of the efficacy of Liraglutide against other prominent glucagon-like peptide-1 (GLP-1) receptor agonists, including Semaglutide, Dulaglutide, and Exenatide. The information presented is supported by data from key clinical trials to aid in research and development decisions.

## Quantitative Efficacy Comparison

The following tables summarize the key efficacy outcomes from head-to-head clinical trials comparing Liraglutide with other GLP-1 agonists.

## Glycemic Control: HbA1c Reduction

Clinical Trial	Liraglutide (Dosage)	Comparator (Dosage)	Mean Baseline HbA1c	Mean HbA1c Reduction with Liraglutide	Mean HbA1c Reduction with Comparator	Treatment Difference
LEAD-6	1.8 mg once daily	Exenatide (10 µg twice daily)	8.2%	-1.12%	-0.79%	-0.33% (p<0.0001) <a href="#">[1]</a>
AWARD-6	1.8 mg once daily	Dulaglutide (1.5 mg once weekly)	~8.1%	-1.36%	-1.42%	+0.06% (non-inferiority met) <a href="#">[2]</a>
STEP 8	3.0 mg once daily	Semaglutide (2.4 mg once weekly)	Not Applicable (Weight Management Trial)	See Weight Loss Table	See Weight Loss Table	Not Applicable

Weight Management: Body Weight Reduction

Clinical Trial	Liraglutide (Dosage)	Comparator (Dosage)	Mean Baseline Weight	Mean Weight Reduction with Liraglutide	Mean Weight Reduction with Comparator	Treatment Difference
LEAD-6	1.8 mg once daily	Exenatide (10 µg twice daily)	Not Specified	-3.24 kg	-2.87 kg	Not Statistically Significant
AWARD-6	1.8 mg once daily	Dulaglutide (1.5 mg once weekly)	~91 kg	-2.90 kg	-3.61 kg	+0.71 kg
STEP 8	3.0 mg once daily	Semaglutide (2.4 mg once weekly)	~104.5 kg	-6.4% (-7.1 kg)	-15.8% (-16.9 kg)	-9.4 percentage points (p<0.001)

## Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

### LEAD-6 Trial: Liraglutide vs. Exenatide

The Liraglutide Effect and Action in Diabetes 6 (LEAD-6) trial was a 26-week, randomized, open-label, parallel-group, multinational study.

- Objective: To compare the efficacy and safety of Liraglutide 1.8 mg once daily with Exenatide 10 µg twice daily in adults with type 2 diabetes inadequately controlled on metformin, sulfonylurea, or both.
- Population: 464 adults with type 2 diabetes.
- Intervention: Participants were randomized to receive either Liraglutide (1.8 mg once daily) or Exenatide (10 µg twice daily) as add-on therapy to their existing oral antidiabetic

medication.

- Primary Outcome: Change in glycosylated hemoglobin (HbA1c) from baseline to week 26.[1]
- Key Secondary Outcomes: Change in fasting plasma glucose, body weight, and the incidence of adverse events.

## AWARD-6 Trial: Liraglutide vs. Dulaglutide

The AWARD-6 trial was a 26-week, randomized, open-label, phase 3, non-inferiority trial.

- Objective: To compare the efficacy and safety of once-weekly Dulaglutide 1.5 mg with once-daily Liraglutide 1.8 mg in patients with type 2 diabetes treated with metformin.[2]
- Population: 599 patients with inadequately controlled type 2 diabetes on metformin ( $\geq 1500$  mg/day).[2]
- Intervention: Patients were randomly assigned to receive either Dulaglutide 1.5 mg once weekly or Liraglutide 1.8 mg once daily.[2]
- Primary Outcome: To establish the non-inferiority of Dulaglutide to Liraglutide in the mean change in HbA1c from baseline at 26 weeks, with a non-inferiority margin of 0.4%. [2]
- Key Secondary Outcomes: Change in body weight, fasting plasma glucose, and safety and tolerability profiles.

## STEP 8 Trial: Liraglutide vs. Semaglutide

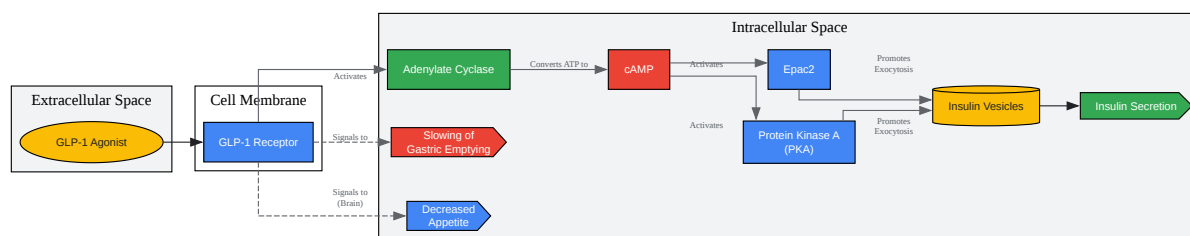
The Semaglutide Treatment Effect in People with obesity (STEP) 8 trial was a 68-week, randomized, open-label, phase 3b trial.

- Objective: To compare the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg versus once-daily subcutaneous Liraglutide 3.0 mg for weight management in adults with overweight or obesity without diabetes.
- Population: 338 adults with a BMI of  $\geq 30$  or  $\geq 27$  with at least one weight-related comorbidity, without diabetes.

- Intervention: Participants were randomized in a 3:1:3:1 ratio to receive Semaglutide 2.4 mg, matching placebo, Liraglutide 3.0 mg, or matching placebo, in addition to diet and physical activity counseling. The active treatment groups were open-label, but were double-blinded against their respective placebo groups.
- Primary Outcome: Percentage change in body weight from baseline to week 68.
- Key Secondary Outcomes: Achievement of weight loss of 10% or more, 15% or more, and 20% or more.

## Visualized Signaling Pathways and Experimental Workflows

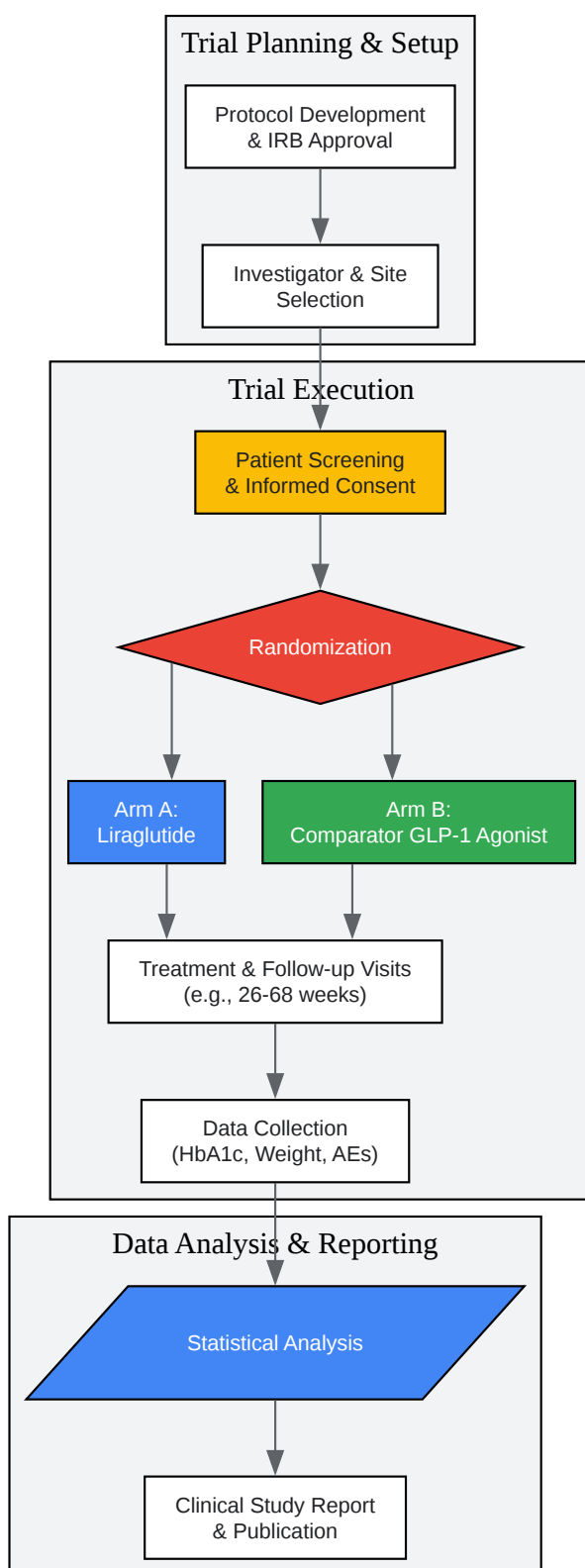
### GLP-1 Receptor Signaling Pathway



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Caption: GLP-1 Receptor Signaling Cascade.

## Comparative GLP-1 Agonist Clinical Trial Workflow



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Caption: Comparative GLP-1 Agonist Trial Workflow.

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## References

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- 2. Once-weekly dulaglutide versus once-daily liraglutide in metformin-treated patients with type 2 diabetes (AWARD-6): a randomised, open-label, phase 3, non-inferiority trial - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Comparative Analysis of Liraglutide and Other GLP-1 Agonists for Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673954#validating-the-efficacy-of-liraglutide-versus-other-glp-1-agonists>]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)